ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
ETHYL 4-({6-[(4-CHLOROANILINO)CARBONYL]-3-CYCLOPROPYL-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, a cyclopropyl group, and a benzoate ester
Preparation Methods
The synthesis of ETHYL 4-({6-[(4-CHLOROANILINO)CARBONYL]-3-CYCLOPROPYL-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
ETHYL 4-({6-[(4-CHLOROANILINO)CARBONYL]-3-CYCLOPROPYL-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
ETHYL 4-({6-[(4-CHLOROANILINO)CARBONYL]-3-CYCLOPROPYL-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-({6-[(4-CHLOROANILINO)CARBONYL]-3-CYCLOPROPYL-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
ETHYL 4-({6-[(4-CHLOROANILINO)CARBONYL]-3-CYCLOPROPYL-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can be compared with similar compounds such as:
- ETHYL 4- (2-AMINO-4-CHLOROANILINO)-1-PIPERIDINECARBOXYLATE
- METHYL 2- ( ( (4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C23H22ClN3O4S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
ethyl 4-[[6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H22ClN3O4S/c1-2-31-22(30)14-3-7-17(8-4-14)26-23-27(18-11-12-18)20(28)13-19(32-23)21(29)25-16-9-5-15(24)6-10-16/h3-10,18-19H,2,11-13H2,1H3,(H,25,29) |
InChI Key |
DDOVOXDVIYJQCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl)C4CC4 |
Origin of Product |
United States |
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